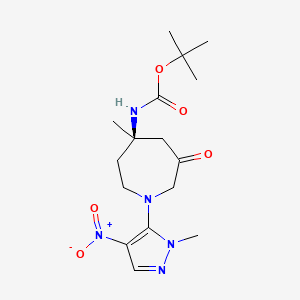

(R)-tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate

CAS No.:

Cat. No.: VC17538024

Molecular Formula: C16H25N5O5

Molecular Weight: 367.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25N5O5 |

|---|---|

| Molecular Weight | 367.40 g/mol |

| IUPAC Name | tert-butyl N-[(4R)-4-methyl-1-(2-methyl-4-nitropyrazol-3-yl)-6-oxoazepan-4-yl]carbamate |

| Standard InChI | InChI=1S/C16H25N5O5/c1-15(2,3)26-14(23)18-16(4)6-7-20(10-11(22)8-16)13-12(21(24)25)9-17-19(13)5/h9H,6-8,10H2,1-5H3,(H,18,23)/t16-/m1/s1 |

| Standard InChI Key | IXXFCCKZWNEHOE-MRXNPFEDSA-N |

| Isomeric SMILES | C[C@]1(CCN(CC(=O)C1)C2=C(C=NN2C)[N+](=O)[O-])NC(=O)OC(C)(C)C |

| Canonical SMILES | CC1(CCN(CC(=O)C1)C2=C(C=NN2C)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s molecular formula, C₁₆H₂₅N₅O₅, corresponds to a molecular weight of 367.40 g/mol. Its IUPAC name, tert-butyl N-[(4R)-4-methyl-1-(2-methyl-4-nitropyrazol-3-yl)-6-oxoazepan-4-yl]carbamate, delineates a seven-membered azepane ring substituted with a methyl group at the 4-position, a 1-methyl-4-nitro-pyrazole moiety at the 1-position, and a tert-butyl carbamate group at the 4-amino position. The stereochemistry at the 4-position (R-configuration) is critical for its potential interactions with biological targets.

Functional Group Analysis

-

Azepane Ring: The six-membered ring’s conformational flexibility may influence binding affinity in biological systems.

-

Pyrazole Moiety: The nitro group at the 4-position of the pyrazole ring enhances electron-withdrawing properties, potentially stabilizing the molecule or facilitating interactions with enzymes .

-

Carbamate Group: The tert-butyl carbamate acts as a protective group for amines, commonly used in peptide synthesis to prevent unwanted side reactions.

Synthetic Pathways and Methodological Considerations

General Synthesis Strategy

While explicit details for synthesizing this compound are unavailable, analogous azepane-pyrazole derivatives often employ multi-step protocols . A hypothetical route may involve:

-

Azepane Ring Formation: Cyclization of a linear precursor via reductive amination or intramolecular nucleophilic substitution.

-

Pyrazole Introduction: Coupling the azepane intermediate with a pre-functionalized pyrazole (e.g., 1-methyl-4-nitro-1H-pyrazole) using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .

-

Carbamate Protection: Reacting the secondary amine with tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Challenges and Optimization

-

Steric Hindrance: The tert-butyl group and methyl substituents may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.

-

Nitro Group Stability: The nitro group’s sensitivity to reduction requires careful selection of reagents to avoid undesired side reactions .

| Compound | ED₅₀ (scPTZ, mmol/kg) | ED₅₀ (MES, mmol/kg) | Neurotoxicity |

|---|---|---|---|

| 6g | 0.0043 | 1.5 | None |

| Phenobarbital | 0.06 | 13.2 | Not Determined |

Hypothetical Targets

-

GABAergic Systems: Pyrazole derivatives often enhance GABA neurotransmission, a mechanism shared by benzodiazepines .

-

Sodium Channel Modulation: The nitro group may stabilize voltage-gated sodium channels in a closed state, reducing neuronal hyperexcitability .

Future Research Directions

Pharmacokinetic Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume